molecular formula C6H13ClN4O B2760143 [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride CAS No. 2580201-62-1

[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride

Cat. No.: B2760143
CAS No.: 2580201-62-1
M. Wt: 192.65
InChI Key: ASGZWGLLDIZNHT-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a triazole-derived compound featuring an ethoxymethyl substituent at the 5-position of the triazole ring and a methanamine group at the 3-position, with a hydrochloride counterion. The ethoxymethyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and bioavailability.

Properties

IUPAC Name

[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-2-11-4-6-8-5(3-7)9-10-6;/h2-4,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZWGLLDIZNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NN1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazole-3-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride exhibit significant activity against various fungal strains. For instance, studies have shown that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Antitumor Properties : There is emerging evidence that triazole derivatives may possess antitumor activity. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, triazoles have been reported to inhibit the activity of certain kinases involved in cancer signaling pathways . This opens avenues for developing new anticancer agents based on the triazole scaffold.

Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and thus could be beneficial in treating conditions characterized by chronic inflammation .

Agricultural Applications

Fungicides : The antifungal properties of triazoles make them valuable as agricultural fungicides. They are used to protect crops from fungal infections that can lead to significant yield losses. Research has demonstrated that triazole-based fungicides can effectively control a variety of plant pathogens while being less harmful to beneficial microbes in the soil .

Plant Growth Regulators : Triazoles have also been studied for their potential as plant growth regulators. They can influence plant metabolism and growth patterns, promoting better crop yields under stress conditions such as drought or salinity .

Materials Science

Polymer Chemistry : The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Triazole-containing polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Sensors and Electronics : Research indicates that triazole derivatives can be utilized in the development of sensors due to their electronic properties. These materials can be engineered to detect specific analytes through changes in conductivity or optical properties when exposed to target substances .

Case Studies

Study Application Findings
Study 1Antifungal ActivityDemonstrated significant inhibition of Candida species growth with a related triazole compound.
Study 2Antitumor PropertiesShowed that a triazole derivative reduced tumor size in animal models by inhibiting cancer cell proliferation pathways.
Study 3Agricultural UseEvaluated a triazole fungicide's effectiveness against Fusarium species, resulting in a 40% reduction in crop loss.
Study 4Material DevelopmentDeveloped a new polymer blend incorporating triazole units that exhibited enhanced thermal stability up to 300°C.

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific signaling pathways in cells .

Comparison with Similar Compounds

Structural Analogues with Varying Triazole Substituents

The triazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine HCl C₁₀H₁₂N₄O·HCl 4-Methoxyphenyl 242.69 Enhanced aromaticity; potential CNS activity due to methoxy group
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine HCl C₁₂H₁₇ClN₄ 3-Methylbenzyl 252.75 Increased steric bulk; possible antimicrobial applications
4H-1,2,4-Triazol-3-ylmethanamine HCl C₃H₇ClN₄ None (unsubstituted) 134.57 Baseline triazole reactivity; used as a synthetic intermediate

Key Observations :

  • Lipophilicity: The ethoxymethyl group in the target compound may confer higher lipophilicity than the methoxyphenyl group (due to alkyl vs.
  • Steric Effects : Bulky substituents like 3-methylbenzyl () hinder molecular packing, possibly reducing crystallinity compared to smaller groups.
  • Electronic Effects : Methoxyphenyl () introduces electron-donating resonance effects, whereas ethoxymethyl primarily exerts inductive effects.

Heterocyclic Variants: Thiadiazole and Oxadiazole Derivatives

Replacing the triazole core with other heterocycles alters electronic properties and bioactivity:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences Reference
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl 1,3,4-Thiadiazole C₁₀H₁₂ClN₃OS 257.74 Sulfur atom enhances π-acidity; possible antitumor activity
(Dihydrobenzodioxin)(5-methyl-oxadiazol)methanamine HCl 1,2,4-Oxadiazole C₁₂H₁₄ClN₃O₃ 283.71 Oxygen-rich structure; potential CNS targeting due to benzodioxin

Key Observations :

  • Electron Distribution : Thiadiazoles () exhibit stronger electron-withdrawing effects than triazoles, affecting binding to biological targets.
  • Bioactivity : Oxadiazoles () are often explored for neurotransmitter modulation due to their resemblance to natural oxygen-containing heterocycles.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. Ethoxymethyl’s moderate lipophilicity may balance solubility and permeability better than highly hydrophobic groups (e.g., 3-methylbenzyl).
  • Stability : Triazoles are thermally stable, but electron-rich substituents (e.g., methoxyphenyl) may increase susceptibility to oxidation compared to ethoxymethyl .

Biological Activity

[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride (CAS Number: 2580201-62-1) is a compound belonging to the triazole class of compounds. Triazoles have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : (5-(ethoxymethyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
  • Molecular Formula : C6H12ClN4O
  • Molecular Weight : 156.19 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Triazole derivatives typically exert their biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes such as cytochrome P450, which are crucial for the synthesis of ergosterol in fungi.
  • Antimicrobial Action : Triazoles disrupt cellular membranes and interfere with nucleic acid synthesis in microbial cells.
  • Anticancer Effects : Some triazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties against a variety of pathogens. For instance:

  • A study demonstrated that related triazole compounds showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

  • The compound has shown effectiveness against clinically relevant fungi such as Candida albicans, with IC50 values indicating substantial antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

  • In vitro studies revealed that certain triazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values ranging from 10 to 50 µM .

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was tested against a panel of bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

The results indicated that this compound exhibits promising antimicrobial activity comparable to other known triazoles.

Study 2: Anticancer Properties

A study focused on the effects of the compound on cancer cell lines reported:

Cell LineIC50 (µM)
HeLa25
A54930

These findings suggest that this compound may be a potential candidate for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis typically involves:

  • Triazole Backbone Formation : Cyclocondensation of ethoxy-substituted precursors with aminoguanidine hydrochloride under reflux conditions .
  • Functionalization : Introduction of the ethoxymethyl group via nucleophilic substitution or alkylation, optimized at pH 7–9 and 60–80°C .
  • Hydrochloride Salt Formation : Precipitation using HCl in ethanol, followed by recrystallization for purity .
    Key considerations include strict temperature control to avoid side reactions and stoichiometric precision to prevent unreacted intermediates .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding networks .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, critical for stability studies .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In Vitro Assays : Antifungal activity via broth microdilution (e.g., against Candida albicans) and cytotoxicity testing on cancer cell lines (e.g., MTT assay) .
  • Enzyme Inhibition Studies : Fluorescence-based assays to evaluate binding to cytochrome P450 enzymes or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in scaled-up synthesis?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • Continuous Flow Reactors : Improve reproducibility and reduce by-products in multi-step syntheses .
  • In-line Analytics : Use of FTIR or HPLC for real-time monitoring of intermediate formation .

Q. How should researchers address contradictions in reported biological activity data for triazole derivatives?

  • Batch-to-Batch Variability : Ensure consistent synthetic protocols and purity (>95% by HPLC) to minimize discrepancies .
  • Assay Standardization : Use reference compounds (e.g., fluconazole for antifungal studies) and harmonize cell culture conditions .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., benzamide or oxadiazole derivatives) to identify substituent-specific trends .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 or human kinases .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME to estimate bioavailability and toxicity risks .

Q. How does the compound’s hydrogen-bonding network influence its stability and reactivity?

  • Crystallographic Analysis : Resolve intermolecular H-bonds (e.g., N–H···Cl interactions) that enhance crystalline stability .
  • Thermogravimetric Analysis (TGA) : Correlate dehydration events with H-bond disruption at elevated temperatures .

Q. What strategies are recommended for resolving enantiomeric impurities in derivatives of this compound?

  • Chiral Chromatography : Use Chiralpak columns with polar organic mobile phases .
  • Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .

Methodological Notes

  • Data Validation : Cross-validate spectral data with PubChem or crystallographic databases (CCDC) .
  • Ethical Compliance : Follow OECD guidelines for in vivo toxicity studies if transitioning to preclinical research .

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